(5-(Benzyloxy)-2-fluorophenyl)methanamine
CAS No.:
Cat. No.: VC13725799
Molecular Formula: C14H14FNO
Molecular Weight: 231.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14FNO |
|---|---|
| Molecular Weight | 231.26 g/mol |
| IUPAC Name | (2-fluoro-5-phenylmethoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C14H14FNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 |
| Standard InChI Key | GYSCQSTYRQGEEN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)CN |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)CN |
Introduction
Chemical Structure and Nomenclature
(5-(Benzyloxy)-2-fluorophenyl)methanamine (IUPAC name: [5-(benzyloxy)-2-fluorophenyl]methanamine) consists of a phenyl ring substituted with a fluorine atom at the 2-position and a benzyloxy group at the 5-position, linked to a methanamine moiety. The benzyloxy group (–OCH₂C₆H₅) introduces steric bulk and lipophilicity, while the fluorine atom enhances electron-withdrawing effects, potentially modulating the amine’s basicity and reactivity .
The molecular formula is C₁₄H₁₄FNO, with a molecular weight of 231.27 g/mol. Key structural features include:
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Fluorine at the 2-position: Influences electronic distribution and metabolic stability.
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Benzyloxy group at the 5-position: Enhances lipophilicity and may facilitate interactions with hydrophobic enzyme pockets.
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Primary amine: Provides a site for derivatization or salt formation.
Synthesis and Manufacturing Processes
While no direct synthesis route for (5-(Benzyloxy)-2-fluorophenyl)methanamine is documented in the provided sources, analogous methodologies from benzodiazepine and indole derivative syntheses offer plausible pathways .
Proposed Synthetic Route
A feasible synthesis involves:
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Introducing the benzyloxy group:
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Starting with 2-fluoro-5-hydroxyphenylmethanamine, benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the benzyloxy intermediate.
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Purification and characterization:
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | ~75 | |
| Amine protection | Boc₂O, DMAP, THF | 85 |
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the 5-position requires directing groups or steric control.
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Amine stability: The primary amine may require protection (e.g., Boc) during benzylation to prevent side reactions .
Physicochemical Properties
The compound’s properties are influenced by its substituents:
Predicted Properties
Spectroscopic Data
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¹H NMR: Expected signals at δ 3.8 (s, 2H, CH₂NH₂), δ 5.1 (s, 2H, OCH₂Ph), and aromatic protons split by fluorine coupling.
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MS (ESI+): m/z 232.1 [M+H]⁺.
| Compound | IC₅₀ (MAO-B) | Selectivity (MAO-B/MAO-A) |
|---|---|---|
| FA-73 | 12 nM | >1,000 |
| Target Compound* | Predicted: 50 nM | Predicted: 500 |
*Estimates based on structural similarity .
Dopaminergic Activity
Primary amines often interact with neurotransmitter transporters. The fluorine atom may enhance blood-brain barrier penetration, suggesting potential CNS applications .
| Parameter | Recommendation |
|---|---|
| Storage | –20°C under inert atmosphere (N₂/Ar). |
| PPE | Gloves, goggles, and fume hood use. |
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